

Technical Guide: Physicochemical and Analytical Characterization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Cat. No.: B1322760

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental molecular properties of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** are essential for its application in research and development. The compound's molecular formula has been established as $C_{11}H_{13}BrO_3$.^[1] Based on this formula, the molecular weight is calculated by summing the atomic weights of its constituent atoms.

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarity, and interpretation of mass spectrometry data.

Data Presentation: Molecular Weight Calculation

The molecular weight was determined using the standard atomic weights of the constituent elements: Carbon, Hydrogen, Bromine, and Oxygen.

Element	Symbol	Quantity	Standard Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	11	12.011	132.121
Hydrogen	H	13	1.008	13.104
Bromine	Br	1	79.904	79.904
Oxygen	O	3	15.999	47.997
Total		273.126		

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight variations based on isotopic composition.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The calculated molecular weight of 273.126 g/mol is consistent with the value of 273.12 g/mol listed in chemical databases such as PubChem.[\[1\]](#)

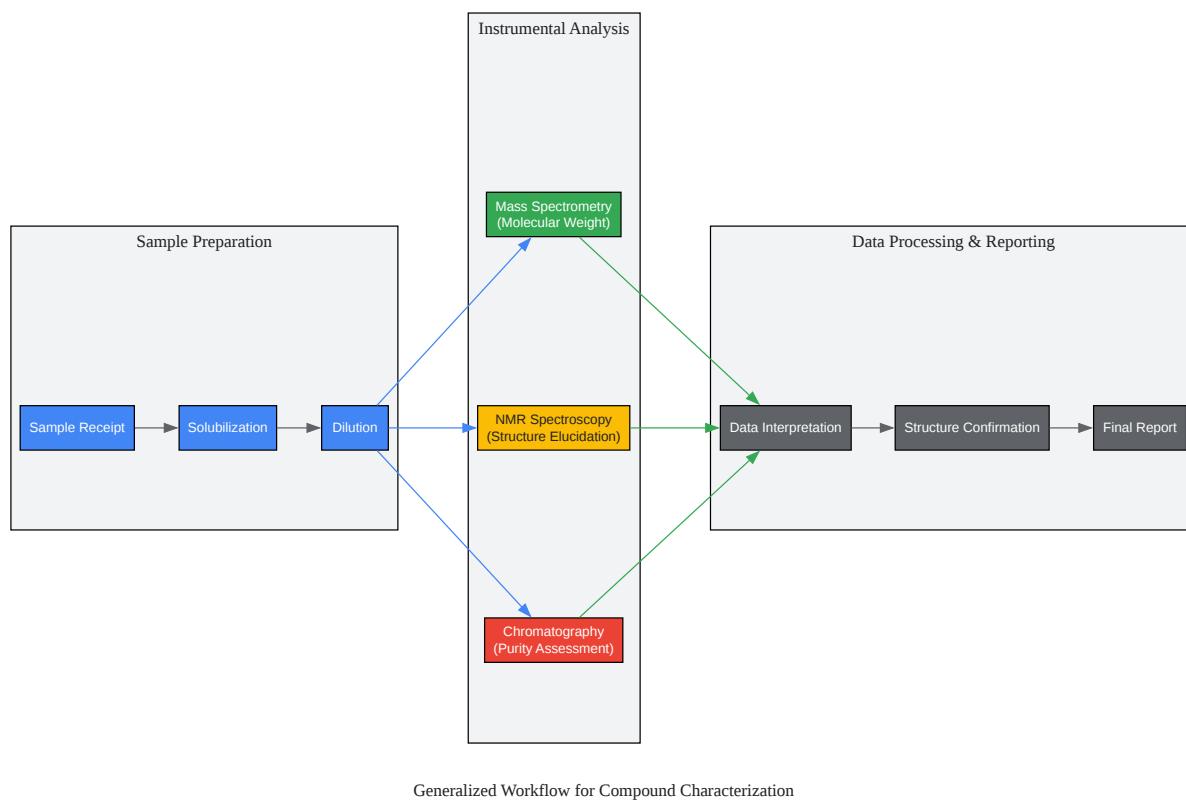
Experimental Protocols

Methodology for Molecular Weight Verification by Mass Spectrometry

To experimentally verify the molecular weight and confirm the structure of a synthesized or isolated compound like **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**, high-resolution mass spectrometry (HRMS) is a standard and definitive method.

Objective: To determine the accurate mass of the molecular ion and confirm its elemental composition.

Protocol Outline: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry


- Sample Preparation:
 - Accurately weigh approximately 1 mg of the compound.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote ionization.
- Instrumentation and Calibration:
 - Utilize an ESI-TOF mass spectrometer.
 - Calibrate the instrument immediately prior to analysis using a standard calibration solution (e.g., sodium formate or a commercially available calibrant mixture) to ensure high mass accuracy (<5 ppm).
- Analysis Parameters:
 - Ionization Mode: Positive ion mode is typically used to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Infusion Method: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Mass Range: Set the detector to scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.
 - Data Acquisition: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-resolution mass spectrum.
- Data Processing and Interpretation:
 - Process the acquired spectrum to identify the peak corresponding to the molecular ion. For **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**, this would be the $[\text{M}+\text{H}]^+$ adduct.
 - Note the characteristic isotopic pattern for bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br isotopes), which results in two major peaks for the molecular ion separated by ~2 Da. [2]
 - Determine the monoisotopic mass from the spectrum and compare it to the theoretical exact mass calculated for the elemental formula $\text{C}_{11}\text{H}_{13}\text{BrO}_3$. The theoretical monoisotopic mass is approximately 272.0048 Da.[1]

- Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

Visualized Workflow

The following diagram illustrates a generalized workflow for the chemical analysis and characterization of a novel or synthesized compound, from initial sample receipt to final data reporting.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | C11H13BrO3 | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Oxygen - Wikipedia [en.wikipedia.org]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Analytical Characterization of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322760#3-3-bromopropoxy-4-methoxybenzaldehyde-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

